molecular formula C10H14N4O4 B11068921 2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide

2-{[3-(Hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxy}acetamide

Cat. No.: B11068921
M. Wt: 254.24 g/mol
InChI Key: PCAPJLGPJSTARD-UHFFFAOYSA-N
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Description

2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE is a complex organic compound with a pyridine ring structure

Preparation Methods

The synthesis of 2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of functional groups: The hydroxymethyl and methyl groups are introduced through specific reactions, such as alkylation and hydroxylation.

    Attachment of the hydrazinocarbonyl group: This step involves the reaction of the pyridine derivative with hydrazine and a carbonyl source.

    Formation of the final compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The hydrazinocarbonyl group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

    Industrial Processes: It can be used as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The pyridine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE include:

    2-{[3-(HYDRAZINOCARBONYL)-4-(HYDROXYMETHYL)-2-PYRIDYL]OXY}ACETAMIDE: This compound lacks the methyl group on the pyridine ring.

    2-{[3-(HYDRAZINOCARBONYL)-4-(METHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE: This compound lacks the hydroxymethyl group.

    2-{[3-(CARBAMOYL)-4-(HYDROXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETAMIDE: This compound has a carbamoyl group instead of a hydrazinocarbonyl group.

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C10H14N4O4/c1-5-2-6(3-15)8(9(17)14-12)10(13-5)18-4-7(11)16/h2,15H,3-4,12H2,1H3,(H2,11,16)(H,14,17)

InChI Key

PCAPJLGPJSTARD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)N)C(=O)NN)CO

Origin of Product

United States

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